Guanosine 5'-(trihydrogen diphosphate), 6-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine 5’-(trihydrogen diphosphate), 6-thio- is a modified nucleotide analog of guanosine diphosphate. It is an inactive metabolite of the purine analog 6-thioguanine and the immunosuppressive purine analog azathioprine . This compound is known for its role in various biochemical and pharmacological processes, particularly in the context of cancer and immunosuppressive therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanosine 5’-(trihydrogen diphosphate), 6-thio- can be synthesized through a series of phosphorylation reactions. The synthesis typically involves the phosphorylation of 6-thioguanosine monophosphate to form 6-thioguanosine diphosphate . This process can be achieved using phosphorylating agents under controlled conditions to ensure the correct formation of the diphosphate group.
Industrial Production Methods
Industrial production methods for guanosine 5’-(trihydrogen diphosphate), 6-thio- are not extensively documented. the general approach involves large-scale chemical synthesis using automated systems to ensure high yield and purity. The process is optimized to minimize impurities and maximize the efficiency of the phosphorylation reactions.
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-(trihydrogen diphosphate), 6-thio- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Substitution: It can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of guanosine 5’-(trihydrogen diphosphate), 6-thio- and substituted analogs with various functional groups replacing the thiol group.
Scientific Research Applications
Guanosine 5’-(trihydrogen diphosphate), 6-thio- has several scientific research applications, including:
Mechanism of Action
Guanosine 5’-(trihydrogen diphosphate), 6-thio- exerts its effects by interacting with guanine nucleotide-binding proteins and GTPases . It stimulates various physiological actions, including phosphoinositide hydrolysis, cyclic AMP accumulation, and activation of specific proto-oncogenes . These interactions are crucial for its role in cellular signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
Guanosine 5’-diphosphate: A diphosphate nucleoside of guanine involved in cell signaling via G-coupled protein receptors.
Guanosine 5’-[γ-thio]triphosphate: A hydrolysis-resistant analog of GTP that binds to and activates G proteins.
Guanosine 5’-[β-thio]diphosphate: A non-hydrolyzable analog of guanosine that functions as an inhibitor of G-protein activation.
Uniqueness
Guanosine 5’-(trihydrogen diphosphate), 6-thio- is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to other guanosine diphosphate analogs. This uniqueness makes it valuable in specific biochemical and pharmacological studies, particularly those involving thiopurine metabolism and immunosuppressive therapies .
Properties
IUPAC Name |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(28)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTNWRFYTFZSEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.